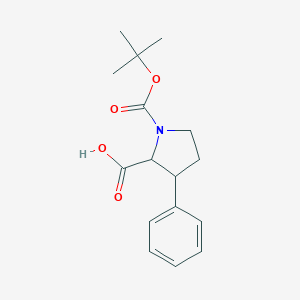

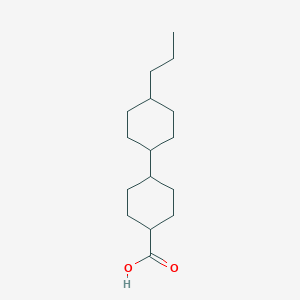

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" is not directly mentioned in the provided papers. However, the papers do discuss various indole derivatives and their synthesis, which can be relevant to understanding the context of similar compounds. Indole derivatives are known for their significant biological activity and are a key element in many natural and synthetic molecules .

Synthesis Analysis

The synthesis of indole derivatives typically involves the reaction of various starting materials to introduce the indole moiety into the final compound. For instance, one paper describes the synthesis of a compound by stirring an amino-phenyl compound with indolyl-acetic acid, followed by the addition of lutidine and TBTU in dry dichloromethane . Another paper discusses the synthesis of new derivatives of 2,3-dimethylindole by reacting N-arylsulfon(amoyl)amides with 2,3-dimethylindole . These methods could potentially be adapted for the synthesis of "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and LC-MS, as well as single-crystal X-ray diffraction studies . The structure is further analyzed using computational methods like DFT calculations to understand the electronic properties, such as HOMO-LUMO energy levels . These techniques would be essential in analyzing the molecular structure of "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" to confirm its identity and understand its electronic characteristics.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions depending on their functional groups and electronic properties. The papers provided do not detail specific reactions for "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide," but they do mention the reactivity of similar compounds. For example, the reactivity of a compound's free base and cationic species in solution is discussed, which could be relevant for understanding the chemical behavior of the compound . Additionally, the possibility of reactions determined by redox potential and steric factors is mentioned, which could influence the types of chemical reactions "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, crystal structure, and intermolecular interactions, can be studied using various analytical techniques. For example, Hirshfeld surface analysis can be used to understand the strength of molecular packing in the crystal . The solvation energy values and stability in solution can be investigated through NBO and AIM studies . These analyses would be important for characterizing the physical and chemical properties of "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide."

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has explored the synthesis of new indole derivatives, including methods for creating benzylic alcohols as potential precursors for various indole-based compounds, which could serve as intermediates for further chemical transformations (Black, Kumar, & Wahyuningsih, 2008).

- Another study highlighted the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, demonstrating the versatility of indole derivatives in synthesizing compounds with potential biological activities (Avdeenko, Konovalova, & Yakymenko, 2020).

- The synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) from 4-benzyloxyindole were detailed, indicating the compound's potential as a precursor for pharmacologically relevant molecules (Laban, Naeem, Chadeayne, Golen, & Manke, 2023).

Biological Activities and Applications

- Indole derivatives, including those structurally related to 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide, have been synthesized and analyzed for their cytotoxicity against human cancer cell lines, revealing their potential as anticancer agents (Kumar, Maruthi Kumar, Chang, & Shah, 2010).

- Another study focused on the antimicrobial screening of novel indole-based compounds, indicating their moderate inhibitory activity against certain fungal and bacterial strains, which could lead to the development of new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).

- The structure-activity relationship of indole-3-glyoxylamides was refined, identifying new compounds with excellent activity against prion diseases, demonstrating the potential therapeutic applications of indole derivatives in neurodegenerative disorders (Thompson, Louth, Ferrara, Sorrell, Irving, Cochrane, Meijer, & Chen, 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to interact with various enzymes and receptors

Mode of Action

The presence of the indole ring and the benzyloxy group could potentially allow the compound to interact with a variety of biological targets .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in the metabolism of amino acids and lipids

Pharmacokinetics

Compounds with similar structures have been shown to exhibit various pharmacokinetic properties, such as rapid absorption and distribution, metabolism by liver enzymes, and excretion through the kidneys . The bioavailability of the compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Compounds with similar structures have been shown to exert various biological effects, such as anti-inflammatory, antioxidant, and anticancer activities . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of transport proteins, the state of the target cells, and the presence of competing or synergistic molecules .

Propriétés

IUPAC Name |

N,N-dimethyl-2-oxo-2-(4-phenylmethoxy-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)14-11-20-15-9-6-10-16(17(14)15)24-12-13-7-4-3-5-8-13/h3-11,20H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWXUCRHDILBKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446612 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide | |

CAS RN |

52061-51-5 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

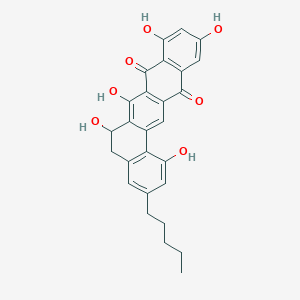

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)